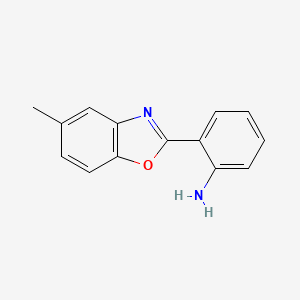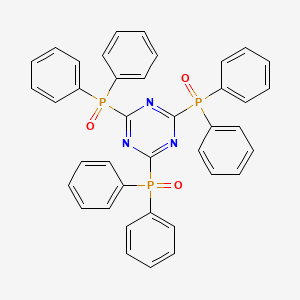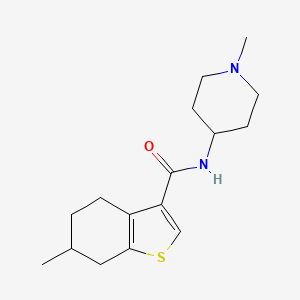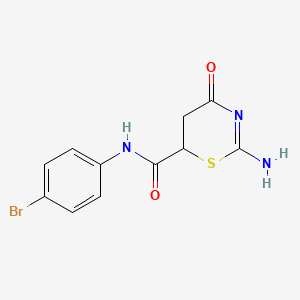
2-(5-methyl-1,3-benzoxazol-2-yl)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(5-methyl-1,3-benzoxazol-2-yl)aniline, also known as MBBA, is a chemical compound that has been extensively studied for its potential applications in various scientific fields. This compound belongs to the family of benzoxazole derivatives, which have been found to exhibit a wide range of biological activities.
Wirkmechanismus
The mechanism of action of 2-(5-methyl-1,3-benzoxazol-2-yl)aniline in cancer cells involves the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis. This mechanism is similar to that of other microtubule-targeting agents, such as paclitaxel and vinblastine. In fluorescent materials, the mechanism of fluorescence emission involves the excitation of 2-(5-methyl-1,3-benzoxazol-2-yl)aniline by a suitable light source, followed by the emission of light at a longer wavelength.
Biochemical and Physiological Effects:
2-(5-methyl-1,3-benzoxazol-2-yl)aniline has been found to exhibit various biochemical and physiological effects, depending on the application. In cancer cells, 2-(5-methyl-1,3-benzoxazol-2-yl)aniline induces cell cycle arrest and apoptosis, leading to the inhibition of tumor growth. In fluorescent materials, 2-(5-methyl-1,3-benzoxazol-2-yl)aniline exhibits strong fluorescence emission, making it suitable for various analytical applications. However, the toxicity and pharmacokinetics of 2-(5-methyl-1,3-benzoxazol-2-yl)aniline in vivo are still unclear, and further studies are needed to determine its safety and efficacy.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-(5-methyl-1,3-benzoxazol-2-yl)aniline in lab experiments include its high purity, stability, and ease of synthesis. The compound is also commercially available, making it readily accessible for researchers. However, the limitations of using 2-(5-methyl-1,3-benzoxazol-2-yl)aniline include its potential toxicity and the need for further studies to determine its safety and efficacy in vivo.
Zukünftige Richtungen
There are several future directions for research on 2-(5-methyl-1,3-benzoxazol-2-yl)aniline. In medicinal chemistry, further studies are needed to determine the optimal dosage and administration route for 2-(5-methyl-1,3-benzoxazol-2-yl)aniline in cancer treatment. In material science, 2-(5-methyl-1,3-benzoxazol-2-yl)aniline can be used as a building block for the synthesis of novel fluorescent materials with improved properties. In analytical chemistry, 2-(5-methyl-1,3-benzoxazol-2-yl)aniline can be used as a fluorescent probe for the detection of various analytes, such as biomolecules and environmental pollutants. Overall, 2-(5-methyl-1,3-benzoxazol-2-yl)aniline has great potential for various scientific applications, and further research is needed to fully explore its potential.
Synthesemethoden
The synthesis of 2-(5-methyl-1,3-benzoxazol-2-yl)aniline involves the reaction of 5-methyl-2-aminobenzoxazole with aniline in the presence of a suitable catalyst. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of 2-(5-methyl-1,3-benzoxazol-2-yl)aniline. The purity of the synthesized compound can be determined using various analytical techniques, such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
Wissenschaftliche Forschungsanwendungen
2-(5-methyl-1,3-benzoxazol-2-yl)aniline has been extensively studied for its potential applications in various scientific fields, including medicinal chemistry, material science, and analytical chemistry. In medicinal chemistry, 2-(5-methyl-1,3-benzoxazol-2-yl)aniline has been found to exhibit significant anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. In material science, 2-(5-methyl-1,3-benzoxazol-2-yl)aniline has been used as a building block for the synthesis of novel fluorescent materials. In analytical chemistry, 2-(5-methyl-1,3-benzoxazol-2-yl)aniline has been used as a fluorescent probe for the detection of various analytes, such as metal ions and amino acids.
Eigenschaften
IUPAC Name |
2-(5-methyl-1,3-benzoxazol-2-yl)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O/c1-9-6-7-13-12(8-9)16-14(17-13)10-4-2-3-5-11(10)15/h2-8H,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMUHCEMIRRZMIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=N2)C3=CC=CC=C3N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-(4-morpholinylmethyl)-N-[2-(1-naphthyl)ethyl]-3-isoxazolecarboxamide](/img/structure/B5178599.png)
![3-[(3,5-dimethyl-4-isoxazolyl)methoxy]-N-(2-methoxyphenyl)benzamide](/img/structure/B5178608.png)


![2-nitro-6,7,8,9-tetrahydrothieno[3,2-b]azocin-5(4H)-one](/img/structure/B5178626.png)


![pentyl {4-[(1-naphthylamino)sulfonyl]phenyl}carbamate](/img/structure/B5178643.png)

![1-(hydroxymethyl)-17-(1-naphthyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B5178661.png)
![N-(4-acetylphenyl)-5-(4-fluorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5178667.png)
![4-acetyl-N-({1-[2-(3-fluorophenyl)ethyl]-4-piperidinyl}methyl)-N-methylbenzamide](/img/structure/B5178686.png)
![1-amino-4-[(4-methylphenyl)amino]-2-(4-morpholinyl)anthra-9,10-quinone](/img/structure/B5178687.png)
![2-ethoxyethyl 4-[2-(benzyloxy)phenyl]-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5178693.png)